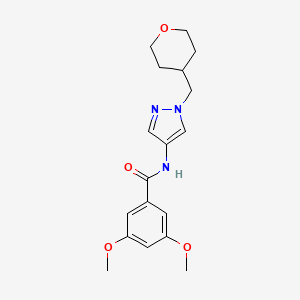![molecular formula C9H11N5O B2650828 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol CAS No. 2034207-45-7](/img/structure/B2650828.png)
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine. It has been studied as a bromodomain inhibitor, specifically targeting BRD4 . BRD4 is a protein that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of “1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol” and its binding modes have been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .
Applications De Recherche Scientifique
Synthetic Approaches and Heterocyclic Derivatives
Facile Synthesis Techniques
The synthesis of heterocyclic compounds like triazolopyridines and their derivatives is of great interest due to their wide range of biological activities. For instance, a study detailed a facile synthesis method for amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, showcasing their potential in bio-medicinal chemistry due to good structure-activity relationships (SAR) and effectiveness against various microorganisms (Gandikota, Bolla, Viswanath, & Bethi, 2017). Another research highlighted an innovative, metal-free synthesis approach for biologically important 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation, emphasizing the method's efficiency and short reaction time (Zheng et al., 2014).
Heterocyclic Derivatives with Biological Activities
Numerous studies have explored the synthesis of novel pyridine and fused pyridine derivatives exhibiting antimicrobial and antioxidant activities. One such study prepared novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives and conducted in silico molecular docking screenings to demonstrate their moderate to good binding energies towards target proteins (Flefel et al., 2018). Another investigation synthesized a series of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines, assessing their antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating their potential as antihistaminic and anti-inflammatory agents (Gyoten et al., 2003).
Structural and Molecular Studies
Characterization and Structural Analysis
Extensive research has been conducted on the structural characterization and analysis of triazolopyridine derivatives. For instance, a study focused on the efficient synthesis and X-ray structure of [1,2,4]Triazolo[4,3-a]pyridines using oxidative cyclization, providing detailed insights into their molecular structure through various spectroscopic techniques (El-Kurdi et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-7-3-4-13(5-7)9-2-1-8-11-10-6-14(8)12-9/h1-2,6-7,15H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWZPPDIHCBJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B2650745.png)
![6-(4-Methoxyphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650748.png)
![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)



![N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2650755.png)
![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2650763.png)

![2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2650766.png)
![6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2650768.png)